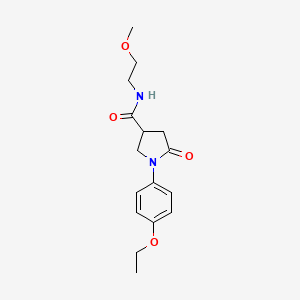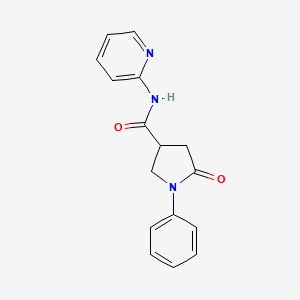![molecular formula C18H19N3O5 B4014166 2-methyl-N-(3-{[(4-nitrophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4014166.png)
2-methyl-N-(3-{[(4-nitrophenoxy)acetyl]amino}phenyl)propanamide
Vue d'ensemble
Description
The compound belongs to a category of organic molecules that include functionalities such as amides, nitro groups, and ether linkages. These functionalities suggest a molecule that could be of interest in various chemical and pharmaceutical applications due to its potential for diverse reactivity and biological activity.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from basic aromatic compounds or aliphatic chains and incorporating various functional groups through reactions like nitration, acylation, and amide formation. For instance, Romero and Margarita (2008) discuss the synthesis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, highlighting the role of intermolecular hydrogen bonding in the structural integrity of similar molecules (Romero & Margarita, 2008).
Molecular Structure Analysis
Molecular structure is crucial in determining the physical and chemical properties of a compound. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the structure. For example, the molecular structure of certain nitro-substituted compounds has been determined to exhibit solvatochromism, indicative of the significant impact of molecular structure on the interaction with different solvents (Nandi et al., 2012).
Chemical Reactions and Properties
The presence of functional groups like nitro, ether, and amide suggests a variety of chemical reactions, including reduction, hydrolysis, and nucleophilic substitution. These reactions can significantly alter the physical and chemical properties of the compound, potentially leading to the formation of new compounds with distinct biological activities.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are influenced by the molecular structure and the nature of functional groups. The crystalline structure and hydrogen bonding can impact the solubility and melting points of similar compounds, as demonstrated in studies on the crystal structures of related molecules (Li et al., 2009).
Propriétés
IUPAC Name |
2-methyl-N-[3-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-12(2)18(23)20-14-5-3-4-13(10-14)19-17(22)11-26-16-8-6-15(7-9-16)21(24)25/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIVXJQJKFOIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-acetylphenyl)-2-{[2-(2-naphthylamino)-2-oxoethyl]thio}butanamide](/img/structure/B4014098.png)
![1-(3-fluorobenzoyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B4014102.png)
![N-(9-oxo-9H-fluoren-4-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4014104.png)

![2-[(isobutoxycarbonyl)amino]butyl 1-naphthylcarbamate](/img/structure/B4014120.png)

![N-phenyl-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B4014137.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B4014152.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4014159.png)

![methyl N-({2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinyl}carbonyl)glycinate](/img/structure/B4014169.png)
![11-(5-chloro-2-thienyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014177.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-N-(4-butylphenyl)-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbothioamide](/img/structure/B4014179.png)